3,4-Dibromothiophene

描述

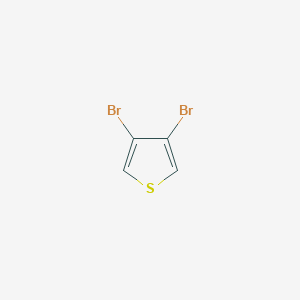

3,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two hydrogen atoms at the 3 and 4 positions are replaced by bromine atoms.

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dibromothiophene can be synthesized through several methods. One common method involves the bromination of thiophene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds at room temperature, and the product is purified through distillation or recrystallization .

Another method involves the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid as a reductant. The reaction is carried out at room temperature, followed by heating to 55-70°C under reflux for 2-4 hours. The product is then collected through reduced pressure distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of thiophene using bromine in the presence of a catalyst. The process is optimized to ensure high yield and purity, with typical yields reaching up to 95% and purity levels of 99.98% .

化学反应分析

Cross-Coupling Reactions

3,4-Dibromothiophene serves as a precursor for regioselective cross-coupling reactions, enabling the synthesis of complex thiophene derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis selectively replaces bromine at the position adjacent to sulfur.

- Example : Coupling with 4-trifluoromethylphenylboronic acid yields 5-aryl-3,4-dibromothiophene derivatives .

- Conditions :

Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ K₂CO₃ Toluene 85–92 Pd₂(dba)₃ with PtBu₃ CsF Dioxane 78–88

Stille Coupling

Organostannanes react with this compound to form mono- or disubstituted products.

- Example : Reaction with tetramethyltin produces 3,4-bis(trimethylstannyl)thiophene .

- Conditions :

Catalyst Temperature (°C) Yield (%) PdCl₂(PPh₃)₂ 90 83–92

Nucleophilic Substitution

Bromine atoms undergo substitution with various nucleophiles:

Hydrolysis

- Product : 3,4-Dihydroxymethylthiophene (via bis-chloromethyl intermediate) .

- Conditions : Aqueous acetone, 88–90% yield .

Amination

- Reagents : Alkylamines (e.g., piperidine, morpholine).

- Product : 3,4-Bis(alkylamino)thiophenes .

- Conditions : 60–80°C in DMF, 65–78% yield .

Polymerization

This compound acts as a monomer for conductive polymers:

Electrochemical Polymerization

- Product : Poly(this compound) (PDBrTh) .

- Conditions : Boron trifluoride diethyl etherate (BF₃·Et₂O), 1.2 V vs Ag/Ag⁺ .

- Properties : Electrochromic behavior (red ↔ blue transition) .

Post-Polymerization Functionalization

- Example : Substitution with 1,3-dioxane-2-ylethyl groups yields poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT) .

- Optical Shift : Red emission at 620 nm (vs 580 nm for precursor) .

Halogen Dance Reactions

Under basic conditions, bromine substituents migrate via radical intermediates:

Mechanistic Pathway

- Key Insight : this compound acts as a "sink" due to its stability, terminating halogen dance cycles .

Reduction Reactions

Selective debromination is achievable via zinc-mediated reduction:

Electrophilic Substitution

Despite bromine’s electron-withdrawing effects, electrophilic reactions occur at less-hindered positions:

Nitration

Comparative Reactivity Table

| Reaction Type | Positional Selectivity | Key Reagents | Typical Yield (%) |

|---|---|---|---|

| Suzuki Coupling | C5 > C3 | Pd(PPh₃)₄, K₂CO₃ | 85–92 |

| Stille Coupling | C2/C5 | PdCl₂(PPh₃)₂, SnR₄ | 83–92 |

| Nucleophilic Substitution | C3/C4 | Amines, H₂O | 65–90 |

| Electrochemical Polymer. | N/A | BF₃·Et₂O | Film formation |

Key Research Findings

- Regioselectivity in Coupling : Oxidative addition at C–Br bonds adjacent to sulfur is faster, dictating selectivity .

- Thermodynamic Control : Halogen dance reactions favor this compound as a stable product .

- Electrochromic Applications : PDBrTh exhibits reversible optical transitions, enabling smart window technologies .

科学研究应用

Organic Synthesis

3,4-Dibromothiophene serves as a precursor for synthesizing various thiophene derivatives, which are crucial in the field of organic electronics and materials science. It is often used in the preparation of:

- Thieno[3,4-b]thiophene : A compound with applications in organic semiconductors and photovoltaic devices .

- Alkyl-substituted thiophenes : These derivatives show enhanced solubility and electronic properties suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Material Science

Due to its unique electronic properties, this compound is utilized in developing advanced materials:

- Organic Photovoltaics (OPVs) : Compounds derived from dibromothiophene have been integrated into OPVs to improve efficiency and stability .

- Conductive Polymers : It is used in synthesizing conductive polymers that are essential for flexible electronics and sensors .

Spectroscopic Studies

Research has employed this compound in spectroscopic studies to understand its electronic structure and behavior under various conditions:

- Photoionization Spectra : Studies have shown the double photoionization spectra of thiophenes using advanced spectroscopy techniques, providing insights into their electronic transitions .

Case Study 1: Synthesis of Thieno[3,4-b]thiophene

A study demonstrated the successful synthesis of thieno[3,4-b]thiophene using this compound as a starting material. The reaction involved a series of coupling reactions that resulted in high yields of the target compound suitable for electronic applications.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | This compound | Anhydrous conditions | 85% |

| 2 | Coupling agents | Elevated temperatures | 90% |

Case Study 2: Application in Organic Electronics

Research highlighted the role of dibromothiophenes in enhancing the performance of organic solar cells. The introduction of these compounds improved charge mobility and overall efficiency.

| Parameter | Before Modification | After Modification |

|---|---|---|

| Efficiency (%) | 5.0 | 7.8 |

| Stability (hours) | 120 | 180 |

作用机制

The mechanism of action of 3,4-dibromothiophene in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and thiophene ring .

相似化合物的比较

Similar Compounds

2,5-Dibromothiophene: Another dibrominated thiophene derivative with bromine atoms at the 2 and 5 positions.

3-Bromothiophene: A monobrominated thiophene derivative with a single bromine atom at the 3 position.

2,3-Dibromothiophene: A dibrominated thiophene derivative with bromine atoms at the 2 and 3 positions.

Uniqueness

3,4-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain polymers and conjugated systems that require specific substitution patterns .

生物活性

3,4-Dibromothiophene is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and implications in various research fields, particularly focusing on its role as a biochemical reagent and its interactions with biological systems.

Molecular Characteristics:

- Molecular Formula: CHBrS

- Molecular Weight: 241.93 g/mol

- Density: 2.2 g/cm³

- Melting Point: 4-5 °C

- Boiling Point: 221.5 °C at 760 mmHg

This compound is characterized by its dibrominated thiophene structure, which contributes to its reactivity and interaction with various biological targets.

Estrogen Receptor Modulation

Research indicates that thiophene derivatives, including this compound, can act as ligands for estrogen receptors (ER). A study demonstrated that certain diarylthiophenes exhibit superagonist activity in reporter gene assays, achieving maximal activities 2–3 times that of estradiol . This suggests that modifications in the thiophene core can enhance binding affinity and selectivity towards ER subtypes, particularly ERα and ERβ.

Table 1: Binding Affinities of Thiophene Derivatives

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) | Relative Binding Affinity (RBA) |

|---|---|---|---|

| Estradiol | 0.2 | 0.5 | 100 |

| This compound | TBD | TBD | TBD |

| Diarylthiophene Derivative | TBD | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental data.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A synthesis of alkylaminothiophene derivatives from this compound showed promising biological activity against various bacterial strains . The presence of bromine substituents may enhance the lipophilicity and membrane permeability of the derivatives, contributing to their efficacy.

Case Studies

-

Synthesis and Biological Evaluation of Thiophenecarboxamides:

A study synthesized thiophenecarboxamides from this compound and evaluated their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive bacteria . -

Estrogenic Activity Assessment:

Another investigation focused on the estrogenic activity of modified thiophenes, including those based on this compound. The findings revealed that certain modifications led to enhanced binding affinities for estrogen receptors compared to estradiol, suggesting potential therapeutic applications in hormone-related conditions .

属性

IUPAC Name |

3,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLVWTVCUDISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185336 | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3141-26-2 | |

| Record name | 3,4-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dibromothiophene?

A1: this compound has the molecular formula C4H2Br2S and a molecular weight of 241.91 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use Infrared (IR) and Raman spectroscopy to characterize this compound. These techniques help identify the molecule's vibrational modes and provide structural information. []

Q3: How can this compound be synthesized?

A3: Several synthetic routes exist for this compound:

- Bromination of Thiophene: Reacting thiophene with bromine yields tetrabromothiophene, which can be selectively debrominated to this compound. [, ]

- Direct Bromination of 2-Bromothiophene: Treating 2-Bromothiophene with a mixture of sodium amide and potassium tert-butoxide in liquid ammonia can yield this compound. [, ]

Q4: Can this compound be used as a starting material for synthesizing other compounds?

A4: Yes, this compound serves as a versatile precursor for various thiophene derivatives.

- Suzuki-Miyaura Reactions: These reactions enable the regioselective introduction of aryl groups at the 2- and 5- positions of the thiophene ring, leading to the formation of 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. [, , ]

- Metal-Halogen Exchange Reactions: These reactions allow for the introduction of various substituents at the 2- and 5-positions of the thiophene ring. []

- Formation of 3,4-Bis(trimethylsilyl)thiophene: This compound, synthesized from this compound, acts as a building block for unsymmetrically 3,4-disubstituted thiophenes. []

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound is a key monomer for synthesizing polythiophene derivatives:

- Poly(this compound): This polymer exhibits electrochromic properties, changing color between red and blue upon electrochemical switching. [, ]

- Poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT): This polymer is synthesized through a two-step strategy involving the preparation of poly(this compound) as a precursor polymer followed by substitution with 1,3-dioxan-2-ylethyl groups. PBDT displays red-shifted emission compared to its precursor polymer. []

Q6: What are the potential applications of this compound and its derivatives?

A6: Due to its versatile reactivity and the properties of its derivatives, this compound finds applications in various fields:

- Organic Electronics: Polythiophene derivatives, especially those with extended conjugation or specific functionalities, hold promise for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). [, ]

- Electrochromic Devices: The color-changing properties of poly(this compound) make it suitable for applications in electrochromic windows, displays, and sensors. []

- Synthetic Building Block: this compound serves as a crucial building block for synthesizing complex molecules, including thieno-fused subporphyrazines, which are of interest for their optical and redox properties. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself might not act as a catalyst, its derivatives, particularly those incorporating transition metals, can exhibit catalytic activity. For example, palladium complexes bearing this compound ligands have been investigated for their catalytic properties in cross-coupling reactions. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have provided insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density functional theory (DFT) calculations are particularly useful in understanding its electronic structure and reactivity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。